molecular formula C19H24N8 B12272672 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12272672
M. Wt: 364.4 g/mol
InChI Key: XVEANDGGADBLAE-UHFFFAOYSA-N
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Description

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a unique structure combining pyrazolo[1,5-a]pyrazine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60°C . The resulting intermediate is then subjected to further reactions to introduce the piperazine and pyrimidine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of c-Met kinase, a protein involved in cell growth and differentiation . By binding to the active site of the enzyme, the compound can block its activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine stands out due to its unique combination of pyrazolo[1,5-a]pyrazine and pyrimidine moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C19H24N8

Molecular Weight

364.4 g/mol

IUPAC Name

2-[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C19H24N8/c1-24(2)17-5-6-21-19(22-17)26-11-9-25(10-12-26)18-16-13-15(14-3-4-14)23-27(16)8-7-20-18/h5-8,13-14H,3-4,9-12H2,1-2H3

InChI Key

XVEANDGGADBLAE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5

Origin of Product

United States

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